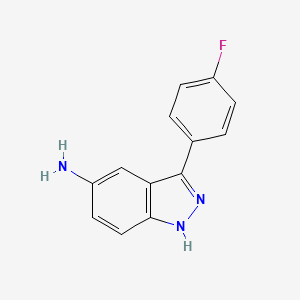

3-(4-fluorophenyl)-1H-indazol-5-amine

Vue d'ensemble

Description

3-(4-Fluorophenyl)-1H-indazol-5-amine, also known as 4-fluoro-1H-indazol-5-amine, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a synthetic compound, which is composed of a phenyl ring and an indazol group. This compound has been extensively studied due to its unique properties, such as its ability to interact with other molecules and its potential as a drug target.

Applications De Recherche Scientifique

Antitumor Activity

The compound 3-(4-fluorophenyl)-1H-indazol-5-amine and its derivatives have been explored for their antitumor activities. Research has shown that these compounds inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. For example, a study synthesized a compound related to this compound and tested its antitumor activity, demonstrating inhibition of cancer cell growth (Hao et al., 2017; Tang & Fu, 2018).

Antimicrobial Activity

Compounds incorporating the this compound structure have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006; Abdel-Wahab et al., 2014).

Synthesis and Chemical Structure

The synthesis and structural characterization of this compound derivatives have been a subject of interest, aiming to understand their chemical properties and potential applications. Studies have detailed the synthesis routes and crystal structures, providing insights into their molecular frameworks and potential for further chemical modifications (Lu et al., 2017; Wang et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . The interaction could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence the absorption of the compound Distribution can be affected by factors such as plasma protein binding and tissue affinity Metabolism often involves biotransformation enzymes, which can alter the compound’s structure and activity. Finally, excretion, often via the kidneys or liver, removes the compound from the body .

Result of Action

Similar compounds have been reported to exert various effects at the molecular and cellular levels, such as modulating signal transduction pathways, altering gene expression, and affecting cell proliferation .

Action Environment

The action, efficacy, and stability of 3-(4-fluorophenyl)-1H-indazol-5-amine can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other substances that may interact with the compound, and physical factors such as temperature and light. For instance, the compound’s action may be enhanced or inhibited by the presence of certain ions or molecules in the environment .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGTCUSGGVSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626020 | |

| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

395099-48-6 | |

| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

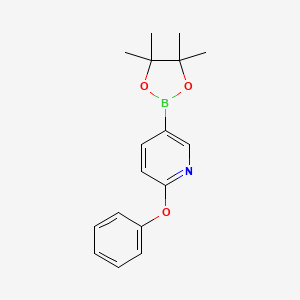

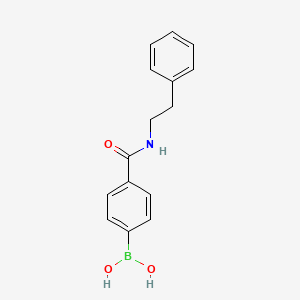

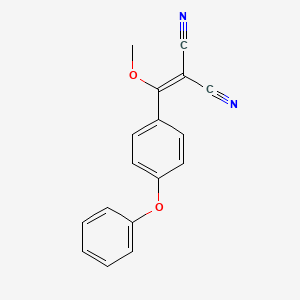

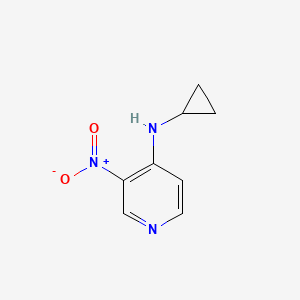

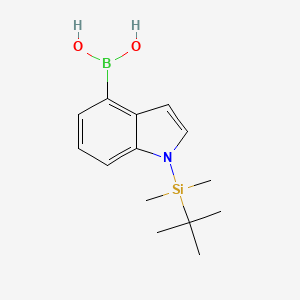

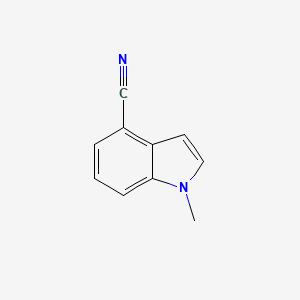

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)